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1-[2-(Oxolan-3-yl)ethyl]-1H-

Compound Name: ,
pyrazol-4-amine

Cat. No.: B13306067
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Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry,
exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer,
and antimicrobial properties.[1] The biological activity of these molecules is intrinsically linked
to their three-dimensional structure and the intermolecular interactions they form in the solid
state. Understanding the crystal structure is therefore paramount for rational drug design and
the development of structure-activity relationships (SAR). This guide will delve into a
hypothetical, yet plausible, crystallographic analysis of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-
amine, a molecule of interest due to its combination of a pharmacologically active pyrazole
core and a flexible oxolane substituent.

Part 2: Synthesis and Crystallization

The synthesis of pyrazole derivatives can be achieved through various established routes,
often involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine
derivative.[2][3] For the title compound, a plausible synthetic pathway would involve the
reaction of a suitably substituted hydrazine with a -diketone precursor.

Experimental Protocol: Synthesis and Crystallization
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e Synthesis: A solution of the appropriate hydrazine precursor in ethanol is treated with a
stoichiometric amount of the corresponding (3-diketone. The mixture is refluxed for several
hours, and the progress of the reaction is monitored by thin-layer chromatography.

 Purification: Upon completion, the solvent is removed under reduced pressure, and the
crude product is purified by column chromatography on silica gel.

o Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of
a saturated solution of the purified compound in a suitable solvent system, such as a mixture
of ethanol and water.

Part 3: Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is accomplished through single-crystal X-ray
diffraction. This technique provides precise information about bond lengths, bond angles, and
the overall molecular conformation.[1][4]

Experimental Protocol: X-ray Data Collection and
Structure Refinement

o Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

o Data Collection: The crystal is maintained at a low temperature (typically 100 K) to minimize
thermal vibrations while X-ray diffraction data is collected using a diffractometer with Mo Ka
radiation.

» Structure Solution and Refinement: The collected data is processed, and the crystal structure
is solved using direct methods and refined by full-matrix least-squares on F2. All non-
hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated
positions.

Hypothetical Crystallographic Data

The following table summarizes the hypothetical crystallographic data for 1-[2-(Oxolan-3-
yl)ethyl]-1H-pyrazol-4-amine.
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Parameter Hypothetical Value
Chemical Formula C7H11Ns0
Formula Weight 153.18
Crystal System Monoclinic
Space Group P2i/c

a (A) 8.521

b (A) 12.345

c (A 9.876

B () 105.2
Volume (A3) 1002.3

z 4

Density (calculated) (g/cm3) 1.015
R-factor 0.045

Part 4: Molecular and Supramolecular Structure

The true power of crystallographic analysis lies in the detailed insights it provides into the
molecular and supramolecular architecture of a compound. This includes the conformation of
the molecule and the network of intermolecular interactions that dictate its packing in the solid
state.

Molecular Conformation

In our hypothetical structure, the pyrazole ring is essentially planar. The oxolane ring, however,
would likely adopt a twisted or envelope conformation to minimize steric strain. The ethyl linker
between the two ring systems would exhibit a degree of conformational flexibility.

Supramolecular Assembly and Intermolecular
Interactions
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The crystal packing is stabilized by a network of intermolecular hydrogen bonds. The amine
group on the pyrazole ring is a key hydrogen bond donor, while the nitrogen atoms of the
pyrazole ring and the oxygen atom of the oxolane ring can act as hydrogen bond acceptors.
These interactions would likely form a three-dimensional supramolecular network.

Part 5: Computational Analysis of the Crystal
Structure

To gain a deeper understanding of the intermolecular interactions and the stability of the crystal
packing, computational methods such as Hirshfeld surface analysis and energy framework
calculations are employed.[5][6][7]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular
interactions within a crystal.[5][6] The Hirshfeld surface is mapped with properties like dnorm,
which highlights regions of close intermolecular contact.

Workflow for Hirshfeld Surface Analysis
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Caption: Workflow for performing Hirshfeld surface analysis.

Energy Framework Analysis

Energy frameworks provide a visual representation of the energetic landscape of a crystal,
illustrating the relative strengths of intermolecular interactions in different directions.[8][9][10]
This analysis helps to rationalize the mechanical properties of the crystal.

Logical Flow for Energy Framework Calculation
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Caption: Logical flow for calculating and analyzing energy frameworks.

Part 6: Implications for Drug Development

The detailed structural information obtained from this comprehensive analysis is invaluable for
drug development. The identification of key intermolecular interactions can inform the design of
new analogues with improved properties, such as enhanced solubility or binding affinity to a
biological target. The understanding of the solid-state properties is also crucial for formulation
development and ensuring the stability of the active pharmaceutical ingredient.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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